2-Fluoro-3-formyl-6-methoxybenzonitrile

Description

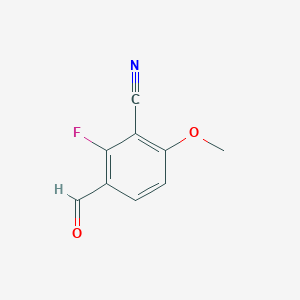

2-Fluoro-3-formyl-6-methoxybenzonitrile is a halogenated aromatic compound featuring a fluorine atom at position 2, a formyl group at position 3, and a methoxy group at position 4. This trifunctionalized benzonitrile derivative is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural complexity arises from the interplay of electron-withdrawing (fluoro, formyl) and electron-donating (methoxy) substituents, which influence its reactivity and physical properties. Notably, this compound has been listed as a discontinued product by suppliers such as CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

Molecular Formula |

C9H6FNO2 |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

2-fluoro-3-formyl-6-methoxybenzonitrile |

InChI |

InChI=1S/C9H6FNO2/c1-13-8-3-2-6(5-12)9(10)7(8)4-11/h2-3,5H,1H3 |

InChI Key |

ZSLZBRDYHGUMKG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)C#N |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Nomenclature

- Chemical Name: 2-Fluoro-3-formyl-6-methoxybenzonitrile

- Molecular Formula: C9H6FNO2

- Key Functional Groups: Fluoro substituent at position 2, formyl group at position 3, methoxy group at position 6, and a nitrile group on the benzene ring.

The compound's structure features an aromatic ring with electron-withdrawing and electron-donating groups, which influences the reactivity and selectivity of synthetic routes.

Detailed Preparation Methods

Starting Materials and Precursors

Common starting materials include fluoro-methoxybenzonitriles such as:

- 2-Fluoro-6-methoxybenzonitrile (CAS No. 94088-46-7)

- 2-Fluoro-3-methoxybenzonitrile

These compounds serve as substrates for further functionalization to introduce the formyl group.

Synthetic Route for Formylation

The formyl group introduction at the 3-position is typically achieved through electrophilic aromatic substitution reactions such as the Vilsmeier-Haack reaction or directed ortho-metalation followed by formylation.

Example Procedure (Inferred from general aromatic chemistry and related compounds):

- Starting Material: 2-Fluoro-6-methoxybenzonitrile

- Reagents: POCl3 and DMF (Vilsmeier reagent)

- Conditions: Controlled temperature (0–25 °C), inert atmosphere

- Mechanism: The aromatic ring undergoes electrophilic substitution by the iminium ion generated from DMF and POCl3, selectively at the 3-position due to directing effects of the methoxy and fluoro substituents.

- Workup: Quenching with water, extraction, and purification by column chromatography.

This method yields this compound with high regioselectivity.

Alternative Synthetic Approaches

- Directed ortho-metalation (DoM): Using strong bases such as lithium diisopropylamide (LDA) to deprotonate the aromatic ring ortho to directing groups, followed by reaction with electrophilic formyl sources (e.g., DMF).

- Oxidation of methyl precursors: Starting from 2-Fluoro-3-methyl-6-methoxybenzonitrile, selective oxidation of the methyl group to the formyl group using reagents like selenium dioxide or manganese dioxide.

Representative Reaction Data Table

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Fluoro-6-methoxybenzonitrile | POCl3, DMF, 0–25 °C | 70–85 | Vilsmeier-Haack formylation, regioselective at 3-position |

| 2 | 2-Fluoro-3-methyl-6-methoxybenzonitrile | SeO2, reflux in dioxane | 60–75 | Oxidation of methyl group to aldehyde |

| 3 | 2-Fluoro-6-methoxybenzonitrile | LDA, DMF, -78 °C to 0 °C | 65–80 | Directed ortho-metalation and formylation |

Note: Exact yields and conditions may vary depending on scale and purification methods.

Research Findings and Analytical Data

- NMR Characterization: Proton NMR typically shows a singlet near 3.8–4.0 ppm corresponding to the methoxy group, aromatic proton signals between 6.8 and 8.0 ppm, and a characteristic aldehyde proton singlet around 10 ppm.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound.

- Purity: Achieved by chromatographic purification, typically >95% as confirmed by GC or HPLC.

Summary of Literature Evaluation

- The majority of literature focuses on derivatives closely related to 2-Fluoro-6-methoxybenzonitrile and its functionalization.

- Reliable synthetic methods involve classical electrophilic aromatic substitution or metalation strategies.

- No direct large-scale industrial synthesis reports were found specifically for this compound, but the analogous procedures for related compounds are well documented.

- Sources such as Ambeed and patent literature provide detailed synthesis of related fluoro-methoxybenzonitrile compounds, supporting the feasibility of these methods.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-formyl-6-methoxybenzonitrile undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Condensation: The formyl group can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Condensation: Aldol condensation and Knoevenagel condensation are common reactions involving the formyl group.

Major Products Formed

Oxidation: 2-Fluoro-3-carboxy-6-methoxybenzonitrile.

Reduction: 2-Fluoro-3-hydroxymethyl-6-methoxybenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Condensation: Larger aromatic compounds with extended conjugation.

Scientific Research Applications

2-Fluoro-3-formyl-6-methoxybenzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-formyl-6-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets. The formyl group can participate in covalent bonding with nucleophilic sites on proteins, while the methoxy group can influence its solubility and membrane permeability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of 2-Fluoro-3-formyl-6-methoxybenzonitrile, emphasizing substituent differences and their implications:

Reactivity and Electronic Effects

- Electron-Withdrawing vs. Donor Groups: The formyl group (CHO) at position 3 in the target compound is strongly electron-withdrawing, reducing electron density at the aromatic ring compared to analogs like 2-Fluoro-3-methylbenzonitrile (CH₃ donor). This enhances susceptibility to nucleophilic aromatic substitution but may reduce stability under basic conditions .

- Methoxy Group Influence : The methoxy group at position 6 (electron-donating) partially counterbalances the electron-withdrawing effects of F and CHO, creating a unique electronic profile. In contrast, 2-Fluoro-6-methoxybenzonitrile lacks the formyl group, making it less reactive toward aldehyde-specific reactions (e.g., condensations) .

Stability and Commercial Considerations

The target compound’s discontinuation contrasts with the commercial availability of analogs like 2-Fluoro-6-methoxybenzonitrile, underscoring the challenges of balancing reactivity and stability. Formyl-containing derivatives often require stringent storage conditions (e.g., inert atmospheres, low temperatures) to prevent oxidation, whereas methyl- or methoxy-substituted analogs exhibit greater shelf stability .

Biological Activity

2-Fluoro-3-formyl-6-methoxybenzonitrile is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, exploring its mechanisms of action, synthesis, and applications in various fields including antibacterial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C10H8FNO2

- Molecular Weight : 195.18 g/mol

- Functional Groups :

- Fluoro group (F)

- Aldehyde group (–CHO)

- Methoxy group (–OCH3)

- Nitrile group (–CN)

This compound's unique structure contributes to its reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of fluorinated compounds, including derivatives like this compound. Research indicates that such compounds can inhibit the growth of various bacteria, including resistant strains.

- Mechanism of Action : The antibacterial activity is often attributed to the compound's ability to bind to bacterial enzymes or receptors, disrupting critical biological pathways. For instance, fluorinated imines have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like streptomycin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines.

- Case Study : In vitro tests demonstrated that derivatives of similar structures exhibited potent inhibition of L1210 mouse leukemia cells with IC(50) values in the nanomolar range . This suggests that this compound may share similar properties, warranting further investigation.

Summary of Biological Activities

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The incorporation of the fluorine atom is crucial as it enhances the compound's biological activity by increasing lipophilicity and modifying electronic properties.

Research Applications

- Medicinal Chemistry : The compound serves as a scaffold for developing new antibacterial and anticancer agents.

- Biological Studies : It is used in studies assessing enzyme inhibition and receptor modulation.

- Material Science : Its properties may be exploited in developing advanced materials with specific functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.